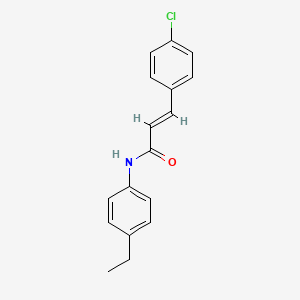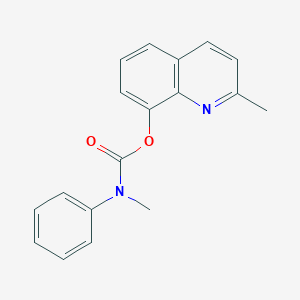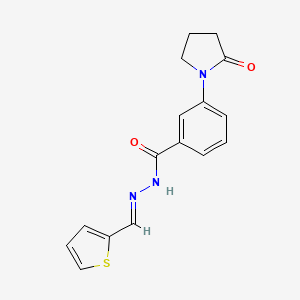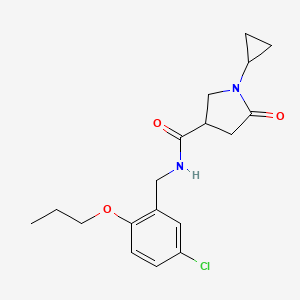
3-(4-chlorophenyl)-N-(4-ethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related chlorophenyl acrylamides typically involves the reaction of chlorophenol derivatives with acryloyl chloride in the presence of triethylamine in ethyl acetate solution, followed by polymerization processes under specific conditions (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999). These methods underline the foundational steps that could be adapted for synthesizing the specific compound , emphasizing the importance of the chlorophenyl and ethylphenyl groups in the molecular structure.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-chlorophenyl)-N-(4-ethylphenyl)acrylamide" can be determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. These methods have been crucial in identifying the configuration and conformation of molecules, providing insights into their structural integrity and stability (Kariuki et al., 2022).
Chemical Reactions and Properties
Acrylamide derivatives exhibit a range of chemical reactivities, including copolymerization and crosslinking reactions. The incorporation of chlorophenyl and ethylphenyl groups impacts the polymerization behavior and the resulting polymer's thermal stability. For example, copolymerization of chlorophenyl acrylate with methyl acrylate has been studied for its reactivity ratios and thermal properties, providing a basis for understanding the reactivity of similar acrylamide compounds (Thamizharasi et al., 1999).
Physical Properties Analysis
The physical properties of chlorophenyl acrylamide derivatives are influenced by their molecular structure. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal behavior and stability of these compounds. The presence of chlorophenyl and ethylphenyl groups in the acrylamide structure can enhance the thermal stability of the resulting polymers, as evidenced by the increased thermal degradation temperatures with higher chlorophenyl content in copolymers (Thamizharasi et al., 1999).
Chemical Properties Analysis
The chemical properties of "3-(4-chlorophenyl)-N-(4-ethylphenyl)acrylamide" and related compounds are characterized by their solubility, reactivity, and interaction with various chemical agents. Studies on similar acrylamide compounds provide insights into their solubility in different solvents, reactivity ratios in copolymerization, and potential for forming complex structures through reactions with metal ions or other functional groups (Nanjundan, Selvamalar, & Jayakumar, 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Corrosion Inhibition Acrylamide derivatives have been synthesized and characterized for use as corrosion inhibitors in various solutions. A study by Abu-Rayyan et al. (2022) explored the effectiveness of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Their research demonstrated that these compounds could serve as mixed-type inhibitors, providing significant protection against corrosion in metal processing and preservation industries Ahmed Abu-Rayyan et al., 2022.
Polymerization and Material Applications Acrylamide is a crucial monomer for synthesizing polyacrylamide, which has widespread applications including soil conditioning, wastewater treatment, and in the paper and textile industries. Mendel Friedman's review (2003) elaborates on the chemistry, biochemistry, and safety of acrylamide, highlighting its importance in industrial applications and the need for understanding its effects and presence in various products Mendel Friedman, 2003.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-13-5-10-16(11-6-13)19-17(20)12-7-14-3-8-15(18)9-4-14/h3-12H,2H2,1H3,(H,19,20)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULIAQUGJKZFHY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(4-ethylphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)
![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)
![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)
